2,4,4-Trifluorobutanoic acid
CAS No.: 2090174-41-5
Cat. No.: VC3168493
Molecular Formula: C4H5F3O2
Molecular Weight: 142.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090174-41-5 |
|---|---|
| Molecular Formula | C4H5F3O2 |
| Molecular Weight | 142.08 g/mol |
| IUPAC Name | 2,4,4-trifluorobutanoic acid |
| Standard InChI | InChI=1S/C4H5F3O2/c5-2(4(8)9)1-3(6)7/h2-3H,1H2,(H,8,9) |
| Standard InChI Key | CIZJIHGUQXOGLQ-UHFFFAOYSA-N |
| SMILES | C(C(C(=O)O)F)C(F)F |
| Canonical SMILES | C(C(C(=O)O)F)C(F)F |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
Based on structural analysis and comparison with similar fluorinated compounds, the following properties can be inferred for 2,4,4-trifluorobutanoic acid:
The electron-withdrawing effect of the fluorine atoms, particularly the one at the alpha position, is expected to increase the acidity of the carboxylic group compared to non-fluorinated butanoic acid. Additionally, the presence of fluorine atoms likely enhances the compound's resistance to metabolic degradation, a characteristic common among fluorinated organic compounds.
Applications and Research Significance
Pharmaceutical Applications
Fluorinated carboxylic acids, including 2,4,4-trifluorobutanoic acid, have potential applications in pharmaceutical research and development. The trifluoromethyl group is a common bioisostere in medicinal chemistry, often used to replace methyl or isopropyl groups to enhance metabolic stability and bioavailability. Drawing parallels from related compounds, potential pharmaceutical applications include:
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Building blocks for the synthesis of biologically active compounds
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Intermediates in the preparation of fluorinated amino acids, which themselves serve as important components in peptide-based drugs
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Potential use in developing compounds with enhanced metabolic stability and membrane permeability
Related compounds like (S)-2-amino-4,4,4-trifluorobutanoic acid have been specifically developed as bioisosteres of leucine for drug design purposes .
Synthetic Chemistry Applications
In organic synthesis, 2,4,4-trifluorobutanoic acid may serve as:
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A specialized building block for the introduction of fluorinated moieties
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A reagent for the preparation of fluorinated esters, amides, and anhydrides
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A precursor for the synthesis of other fluorinated derivatives with potential applications in materials science
The compound's utility in synthetic chemistry likely extends to the development of compounds with unique physical and chemical properties, leveraging the distinctive characteristics imparted by strategically positioned fluorine atoms.
Comparison with Related Fluorinated Compounds
Structural Comparisons
To better understand the potential properties and applications of 2,4,4-trifluorobutanoic acid, it is instructive to compare it with structurally similar fluorinated compounds:
Functional Comparisons
The position of fluorine atoms significantly affects the compound's reactivity, stability, and potential applications:
For example, 4,4,4-trifluorobutanoic acid is described as "an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff" , and similar applications might be relevant for 2,4,4-trifluorobutanoic acid, potentially with enhanced reactivity at the alpha position.
Current Market Status and Availability
Market Trends
While specific market data for 2,4,4-trifluorobutanoic acid is limited, broader trends in fluorinated compounds suggest:
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Growing interest in fluorinated building blocks for pharmaceutical applications
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Increasing demand for specialized fluorinated compounds in materials science
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Development of more efficient synthetic methods for preparing structurally complex fluorinated derivatives
For instance, related compounds like (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid have been produced on large scales (>300g) for pharmaceutical applications , indicating significant commercial interest in certain fluorinated butanoic acid derivatives.
Future Research Directions
Synthetic Methodology Development
Future research opportunities related to 2,4,4-trifluorobutanoic acid include:
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Development of more efficient and scalable synthetic routes
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Exploration of catalytic methods for selective fluorination
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Investigation of green chemistry approaches to minimize environmental impact of synthesis
Such methodological advancements could enhance the accessibility of this and related fluorinated compounds for research and applications.
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